2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-
Description
2,4(1H,3H)-Pyrimidinedione derivatives have been identified as potent inhibitors of HIV-1 and HIV-2 reverse transcriptase (RT), with modifications to the N-1 position of the pyrimidinedione ring structure contributing significantly to their antiviral activity. These compounds have shown substantial antiviral efficacy with reduced cellular cytotoxicity, making them promising candidates for therapeutic applications .
Synthesis Analysis
The synthesis of various pyrimidinedione derivatives has been achieved through different synthetic routes. For instance, a stepwise synthetic approach involving substitution and acylation steps has been used to synthesize pyrimidinediones with yields ranging from 61-89% . Another synthesis route involves the reaction of 2-amino-4-hydroxyl-6-methylpyrimidine through a 2-pivaloyl protecting and cyclization step . Additionally, the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives has been reported, which involves bromination and subsequent reactions .
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives has been explored using various spectroscopic techniques, including NMR and X-ray diffraction analysis. The conformational aspects of these molecules have been discussed based on their NMR data . The x-ray structure of a related compound, 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine, has been reported, revealing that the molecules adopt a chair form with equatorial -OH and -CH3 groups and axial pyridine substituents .
Chemical Reactions Analysis
Pyrimidinediones undergo dehydrogenation reactions in aqueous solutions induced by argon arc plasma or flames, with hydrogen atom abstraction occurring preferentially at the 6-position . Additionally, the synthesis of 5,5'-Mehylenebispyrimidine derivatives involves reactions such as bromination and treatment with thiourea, followed by oxidation to yield specific heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinedione derivatives have been characterized using spectral techniques and computational methods. Density functional theory (DFT) and time-dependent (TD-DFT) computation have been used to analyze the electronic structures of these compounds. The optimized geometric parameters, UV-vis findings, and vibrational frequencies have shown good consistency with experimental data. Molecular electrostatic potential (MEP) analysis has been conducted to explore the reactivity of the compounds by predicting their nucleophilic and electrophilic sites .
Scientific Research Applications
Chemical Synthesis and Structural Characterization
- The compound has been instrumental in the synthesis and structural characterization of various pyrimidine derivatives. Kinoshita et al. (1992) focused on the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives with bromo substituted side chains at the 1- and 6-positions. Structural elucidation of these derivatives was detailed, showcasing the versatility of the compound in synthesis and characterization of novel molecules (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Antiviral Activity
- Buckheit et al. (2007) investigated the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives, revealing their potent inhibitory action against HIV-1 and HIV-2. The study emphasized the compound's critical role in developing new classes of non-nucleoside RT inhibitors, marking a significant advancement in antiviral therapeutics (Buckheit, Hartman, Watson, Kwon, Lee, Lee, Kang, Chung, & Cho, 2007).
Enzyme Inhibition Studies
- Woodman et al. (1980) explored the compound's utility in inhibiting nucleoside phosphorylase cleavage. Their work illuminated the differences in the active sites of various pyrimidine nucleoside phosphorylases and laid the groundwork for designing more potent and specific inhibitors (Woodman, Sarrif, & Heidelberger, 1980).
Antitumor and Selective Histone Deacetylase Inhibitory Activity
- A study by Liu et al. (2015) demonstrated the compound's potential as an antitumor agent in colorectal cancer HCT116 cells. It highlighted the compound's capacity to selectively inhibit histone deacetylase 6 (HDAC6), providing insights into its therapeutic potential and underlining its role in advancing cancer treatment research (Liu, Lee, Lai, Pan, Huang, Kuo, Chen, & Liou, 2015).
properties
IUPAC Name |
5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONXBGDFDRWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958273 | |
Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- | |
CAS RN |
37103-91-6 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037103916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37103-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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